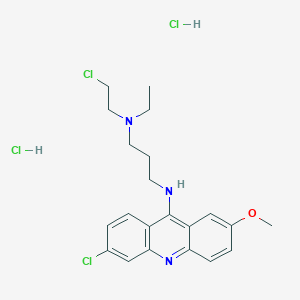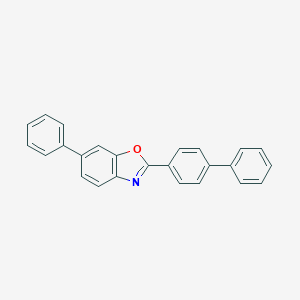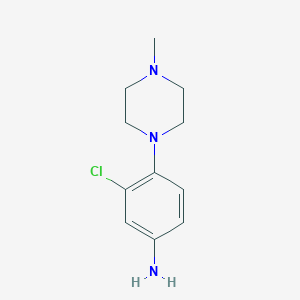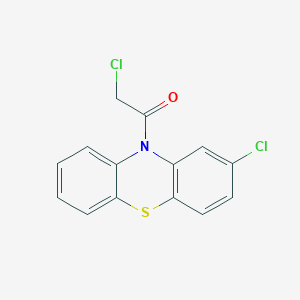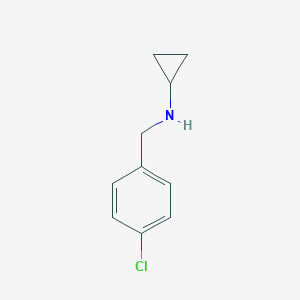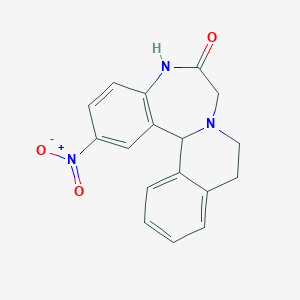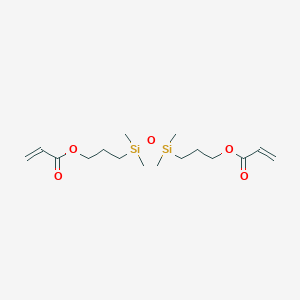
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate, also known as TMDS-DPDA, is a type of organic compound with a chemical formula of C18H30O4Si2. It is a colorless liquid that is commonly used in the field of polymer science due to its unique physical and chemical properties.
作用机制
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate acts as a crosslinking agent by reacting with the functional groups of the polymer chains, such as hydroxyl and carboxyl groups. The reaction between (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate and the polymer chains forms a three-dimensional network structure, which enhances the mechanical and thermal properties of the polymer. As a photoinitiator, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate undergoes a photochemical reaction upon exposure to UV light, which initiates the polymerization reaction of the photopolymerizable materials.
生化和生理效应
There is limited information available on the biochemical and physiological effects of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. However, it is considered to be a low toxicity compound and is not expected to have significant adverse effects on human health.
实验室实验的优点和局限性
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has several advantages for lab experiments. It is a highly efficient crosslinking agent that can enhance the mechanical and thermal properties of polymers. Additionally, it has excellent adhesion properties, making it a suitable coating material. However, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has some limitations. It is sensitive to moisture and requires careful handling to avoid hydrolysis. Furthermore, its high reactivity can make it challenging to control the crosslinking reaction.
未来方向
There are several future directions for the research and development of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. One potential direction is to investigate its use as a crosslinking agent for the synthesis of biodegradable polymers. Additionally, its use as a photoinitiator for the synthesis of 3D printing materials could be explored. Furthermore, the development of new synthesis methods for (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate could lead to improved efficiency and lower costs. Overall, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has significant potential for further research and development in the field of polymer science.
合成方法
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be synthesized through a two-step process. The first step involves the reaction of tetramethyldisiloxane with acryloyl chloride to form (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate. The second step involves the reaction of (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate with acryloyl chloride in the presence of a base to form (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. This synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has various scientific research applications, especially in the field of polymer science. It is commonly used as a crosslinking agent for the synthesis of various polymers, such as polyurethane, polyester, and epoxy resins. (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can also be used as a photoinitiator in the synthesis of photopolymerizable materials. Furthermore, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be used as a coating material due to its excellent adhesion properties.
属性
CAS 编号 |
17898-71-4 |
|---|---|
产品名称 |
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate |
分子式 |
C16H30O5Si2 |
分子量 |
358.58 g/mol |
IUPAC 名称 |
3-[[dimethyl(3-prop-2-enoyloxypropyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
InChI |
InChI=1S/C16H30O5Si2/c1-7-15(17)19-11-9-13-22(3,4)21-23(5,6)14-10-12-20-16(18)8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChI 键 |
AMZNFNXOVYDPBW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
规范 SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
其他 CAS 编号 |
17898-71-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



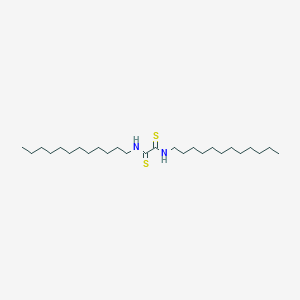
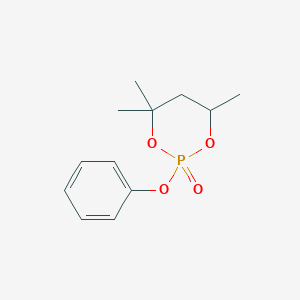
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)

